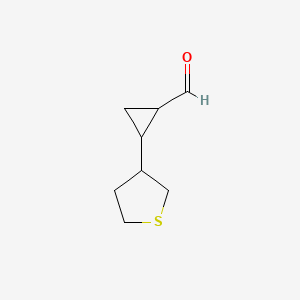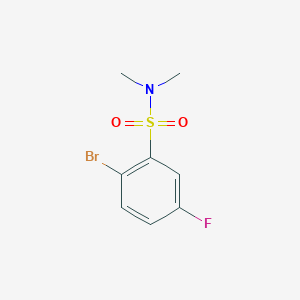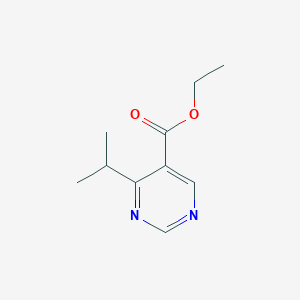
Ethyl 4-isopropylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-isopropylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H14N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-isopropylpyrimidine-5-carboxylate typically involves the reaction of 4-isopropylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the production process.
化学反応の分析
Types of Reactions
Ethyl 4-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-isopropylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-isopropylpyrimidine-5-methanol.
Substitution: Formation of various alkylated or arylated derivatives of this compound.
科学的研究の応用
Ethyl 4-isopropylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties.
類似化合物との比較
Ethyl 4-isopropylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 4-methylpyrimidine-5-carboxylate
- Ethyl 4-ethylpyrimidine-5-carboxylate
- Ethyl 4-propylpyrimidine-5-carboxylate
Uniqueness
The presence of the isopropyl group at the 4-position of the pyrimidine ring distinguishes this compound from its analogs. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
特性
IUPAC Name |
ethyl 4-propan-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-6-12-9(8)7(2)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENBFYNLDMIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
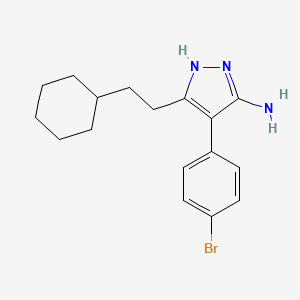
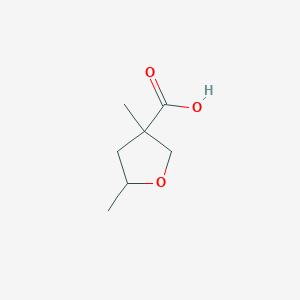
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
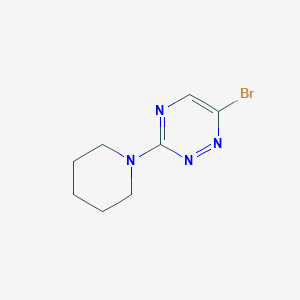
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
